molecular formula C23H22N2O2 B4319840 2-[(4-ethylbenzoyl)amino]-N-(3-methylphenyl)benzamide

2-[(4-ethylbenzoyl)amino]-N-(3-methylphenyl)benzamide

Cat. No.: B4319840
M. Wt: 358.4 g/mol
InChI Key: KNVUKEHEYQSNCT-UHFFFAOYSA-N
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Description

2-[(4-ethylbenzoyl)amino]-N-(3-methylphenyl)benzamide is a complex organic compound with the molecular formula C23H22N2O2 It is characterized by the presence of multiple aromatic rings and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylbenzoyl)amino]-N-(3-methylphenyl)benzamide typically involves the reaction of 4-ethylbenzoic acid with 3-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethylbenzoyl)amino]-N-(3-methylphenyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic compounds (e.g., Grignard reagents)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, organometallic complexes

Scientific Research Applications

2-[(4-ethylbenzoyl)amino]-N-(3-methylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-ethylbenzoyl)amino]-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[(4-ethylbenzoyl)amino]-N-(3-methylphenyl)benzamide can be compared with other similar compounds, such as:

  • N-(4-ethylphenyl)-2-(3-methylbenzoyl)benzamide
  • N-(3-methylphenyl)-2-(4-ethylbenzoyl)benzamide
  • 2-[(4-methylbenzoyl)amino]-N-(3-ethylphenyl)benzamide

These compounds share similar structural features but differ in the position and nature of substituents on the aromatic rings. The unique arrangement of substituents in this compound contributes to its distinct chemical and biological properties, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

2-[(4-ethylbenzoyl)amino]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-3-17-11-13-18(14-12-17)22(26)25-21-10-5-4-9-20(21)23(27)24-19-8-6-7-16(2)15-19/h4-15H,3H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVUKEHEYQSNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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